4-Bromo-2-iodo-5-methylaniline
Overview
Description
4-Bromo-2-iodo-5-methylaniline is an organic compound that belongs to the class of halogenated anilines It is characterized by the presence of bromine, iodine, and a methyl group attached to the benzene ring along with an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-iodo-5-methylaniline typically involves multi-step reactions starting from simpler aromatic compounds. One common method involves the following steps:
Reduction: Conversion of the nitro group to an amino group.
Halogenation: Introduction of bromine and iodine atoms to the aromatic ring.
For example, starting with 4-bromo-2-nitrotoluene, the nitro group can be reduced to an amino group using reducing agents like tin and hydrochloric acid. Subsequently, iodination can be achieved using iodine and a suitable oxidizing agent .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-iodo-5-methylaniline can undergo various types of chemical reactions, including:
Electrophilic Aromatic Substitution: Due to the presence of electron-donating and electron-withdrawing groups, it can participate in reactions such as nitration, sulfonation, and halogenation.
Nucleophilic Substitution: The halogen atoms (bromine and iodine) can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The amino group can be oxidized to a nitro group, and vice versa.
Common Reagents and Conditions
Nitration: Nitric acid and sulfuric acid.
Reduction: Tin and hydrochloric acid, or catalytic hydrogenation.
Halogenation: Bromine or iodine with a suitable catalyst or oxidizing agent.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration would yield nitro derivatives, while halogenation would introduce additional halogen atoms to the aromatic ring .
Scientific Research Applications
4-Bromo-2-iodo-5-methylaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Bromo-2-iodo-5-methylaniline involves its interaction with various molecular targets. The presence of halogen atoms and an amino group allows it to participate in hydrogen bonding, van der Waals interactions, and other non-covalent interactions with biological molecules. These interactions can affect the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-iodoaniline: Similar structure but lacks the methyl group.
4-Bromo-2-methylaniline: Similar structure but lacks the iodine atom.
4-Bromo-2-iodo-5-methoxyaniline: Similar structure but has a methoxy group instead of a methyl group.
Uniqueness
4-Bromo-2-iodo-5-methylaniline is unique due to the combination of bromine, iodine, and a methyl group on the benzene ring. This unique combination of substituents imparts distinct chemical properties, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
4-bromo-2-iodo-5-methylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrIN/c1-4-2-7(10)6(9)3-5(4)8/h2-3H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COSLUVOCIKOMSF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)I)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrIN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.95 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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